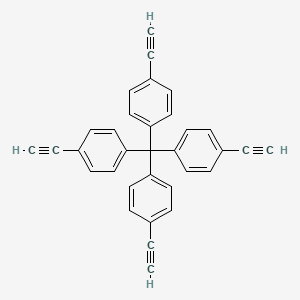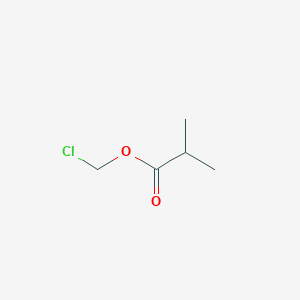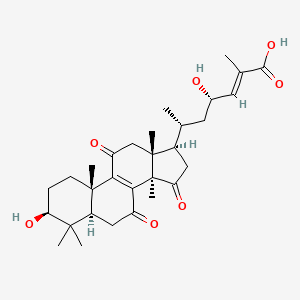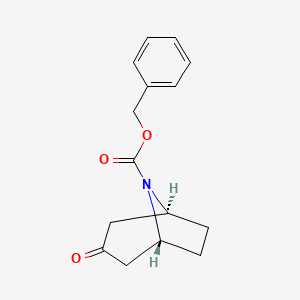
Tétrakis(4-éthynylphényl)méthane
Vue d'ensemble
Description
Tetrakis(4-ethynylphenyl)methane is an organic compound with the molecular formula C33H20. It is a tetrahedral molecule where a central carbon atom is bonded to four ethynylphenyl groups.
Applications De Recherche Scientifique
Tetrakis(4-ethynylphenyl)methane has several applications in scientific research:
Materials Science: It is used in the synthesis of microporous organic polymers (MOPs) which have applications in gas storage and separation.
Organic Chemistry: The compound serves as a building block for the construction of complex molecular architectures.
Biology and Medicine: While direct applications in biology and medicine are limited, its derivatives are explored for potential use in drug delivery systems.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
Target of Action
Tetrakis(4-ethynylphenyl)methane is a tetraethynyl monomer that is primarily used in the synthesis of microporous organic polymers (MOPs) and covalent organic frameworks (COFs) . Its primary targets are the building blocks of these polymers and frameworks, where it serves as a connector molecule .
Mode of Action
The compound interacts with its targets through a conventional Sonogashira–Hagihara coupling reaction . This reaction allows the formation of complex structures such as MOPs and COFs. The resulting structures are characterized by their high porosity and specific surface area .
Biochemical Pathways
The biochemical pathways affected by Tetrakis(4-ethynylphenyl)methane are primarily related to the synthesis of MOPs and COFs . These polymers and frameworks have various applications, including efficient adsorption of Lewis acidic CO2 molecules .
Pharmacokinetics
Its physical properties such as solubility and stability are crucial for its function in the synthesis of mops and cofs .
Result of Action
The result of Tetrakis(4-ethynylphenyl)methane’s action is the formation of MOPs and COFs with high porosity and specific surface area . These structures can exhibit efficient adsorption of Lewis acidic CO2 molecules and display good CO2-over-N2 selectivity .
Action Environment
The synthesis of MOPs and COFs using Tetrakis(4-ethynylphenyl)methane typically requires an inert gas atmosphere and relatively high reaction temperatures . The compound’s action, efficacy, and stability can be influenced by these and other environmental factors .
Analyse Biochimique
Biochemical Properties
Tetrakis(4-ethynylphenyl)methane is used as a building block in the synthesis of MOPs . These polymers have good porosity and accessible active sites . The incorporation of other moieties into the polymer skeleton, such as triphenylamine or azobenzene, increases the number of electron-donating basic nitrogen sites in the porous frameworks . This allows these MOPs to exhibit efficient adsorption of Lewis acidic CO2 molecules and display good CO2-over-N2 selectivity .
Cellular Effects
The MOPs synthesized using this compound have been shown to efficiently adsorb CO2 molecules This suggests that these polymers could potentially influence cellular processes related to gas transport and exchange
Molecular Mechanism
The molecular mechanism of Tetrakis(4-ethynylphenyl)methane primarily involves its role in the synthesis of MOPs . These polymers are synthesized via the Sonogashira–Hagihara coupling reaction, a process that involves the formation of carbon-carbon bonds between the ethynyl groups of Tetrakis(4-ethynylphenyl)methane and other monomers .
Temporal Effects in Laboratory Settings
The MOPs synthesized using this compound have been shown to have good stability and porosity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrakis(4-ethynylphenyl)methane can be synthesized through the Sonogashira–Hagihara coupling reaction. This method involves the coupling of tetrakis(4-iodophenyl)methane with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide as a co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for tetrakis(4-ethynylphenyl)methane are not widely documented, the Sonogashira–Hagihara coupling reaction remains a standard approach. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(4-ethynylphenyl)methane undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.
Substitution: The ethynyl groups can participate in substitution reactions, such as halogenation or hydrogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a suitable solvent.
Major Products
Oxidation: The major products are typically carbonyl compounds.
Substitution: Depending on the substituent introduced, various halogenated or hydrogenated derivatives can be formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(4-ethynylphenyl)silane: Similar in structure but with a silicon atom at the center instead of carbon.
Tetrakis(4-iodophenyl)methane: Precursor to tetrakis(4-ethynylphenyl)methane, with iodine atoms instead of ethynyl groups.
Uniqueness
Tetrakis(4-ethynylphenyl)methane is unique due to its ability to form highly porous and stable structures, making it particularly useful in materials science applications. Its ethynyl groups provide versatility in chemical reactions, allowing for the synthesis of a wide range of derivatives .
Propriétés
IUPAC Name |
1-ethynyl-4-[tris(4-ethynylphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H20/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h1-4,9-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUCYLISNORQFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#C)(C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique structural features contribute to the formation of porous networks with Tetrakis(4-ethynylphenyl)methane?
A1: Tetrakis(4-ethynylphenyl)methane possesses a tetrahedral geometry with four ethynyl groups extending outwards. This structure facilitates its participation in Sonogashira coupling reactions with dihalo building blocks, leading to the formation of three-dimensional networks. The rigidity of the tetrahedral core and the spatial arrangement of the ethynyl groups contribute to the formation of microporous structures. [, , , ]
Q2: How can the porosity of networks derived from Tetrakis(4-ethynylphenyl)methane be tuned?
A2: The porosity of these networks can be tuned through various strategies. One approach involves varying the reaction conditions during the Sonogashira coupling reaction. For instance, gradual addition of the dihalo building block to a mixture containing Tetrakis(4-ethynylphenyl)methane under Sonogashira coupling conditions has been shown to yield tubular materials, showcasing the influence of reaction kinetics on morphology. [] Additionally, incorporating different linkers or functional groups within the network structure can modify pore size and surface properties. [, ]
Q3: What catalytic applications have been explored with Tetrakis(4-ethynylphenyl)methane-based materials?
A3: Tetrakis(4-ethynylphenyl)methane-derived porous organic polymers (POPs) have demonstrated promising catalytic activities. For example, incorporating imidazolium salts into the network through Sonogashira coupling with diiodoimidazolium salts yields materials (T-IM) with catalytic activity in the conversion of carbon dioxide into cyclic carbonates. [] Additionally, hyper-cross-linked polyarylacetylene networks prepared using Tetrakis(4-ethynylphenyl)methane exhibit high surface areas and can function as heterogeneous acid catalysts in reactions like aldehyde/ketone acetalization and carboxylic acid esterification. []
Q4: What role does weak hydrogen bonding play in the crystal structure of Tetrakis(4-ethynylphenyl)methane?
A4: Crystallographic studies have shown that Tetrakis(4-ethynylphenyl)methane molecules assemble into interwoven diamondoid lattices. This arrangement is stabilized in part by weak C−H···C≡C hydrogen bonds between the acetylenic groups, highlighting the significance of these interactions in directing the solid-state structure. [, ]
Q5: How do structural modifications to Tetrakis(4-ethynylphenyl)methane affect the properties of the resulting polymers?
A5: Introducing specific moieties into the polymer backbone can significantly alter material properties. For instance, incorporating triphenylamine or azobenzene units into Tetrakis(4-ethynylphenyl)methane-based polymers increases the density of electron-donating nitrogen sites within the porous framework. This modification enhances carbon dioxide adsorption due to favorable interactions between the Lewis acidic carbon dioxide molecules and the basic nitrogen sites. []
Q6: Have computational methods been employed to study Tetrakis(4-ethynylphenyl)methane and its derivatives?
A6: Yes, computational chemistry has been utilized to investigate the properties and behavior of Tetrakis(4-ethynylphenyl)methane systems. For instance, the cyclic periodic wave function (CPWF) approach at the AM1 and PM3 semiempirical levels has been used to study infinitely periodic solid-state systems stabilized by C−H···π interactions between Tetrakis(4-ethynylphenyl)methane units, demonstrating the utility of computational tools in understanding these materials. []
Q7: What analytical techniques are commonly used to characterize Tetrakis(4-ethynylphenyl)methane-based materials?
A7: Characterization of these materials often involves a combination of techniques. Common methods include thermogravimetric analysis (TGA) to assess thermal stability, infrared (IR) spectroscopy to identify functional groups, scanning electron microscopy (SEM) to visualize morphology, and Brunauer-Emmett-Teller (BET) analysis to determine surface area and porosity. Solid-state 13C NMR spectroscopy can provide insights into the network structure. [, ]
Q8: What makes Tetrakis(4-ethynylphenyl)methane suitable for creating organic-inorganic hybrid materials?
A8: Tetrakis(4-ethynylphenyl)methane's ethynyl groups can participate in hydrosilylation reactions with bisdimethylsilyl compounds like 1,1,3,3-tetramethyldisiloxane (TMDS) or 1,4-bis(dimethylsilyl)benzene (BDMSB). This reaction allows for the creation of organic-inorganic hybrid gels with tunable optical properties based on the σ–π conjugation within the network structure. []
Q9: Can Tetrakis(4-ethynylphenyl)methane be used to create fluorescent materials?
A9: Yes, Tetrakis(4-ethynylphenyl)methane can be used to prepare fluorescent porous organic polymers. By polymerizing it with fluorescent monomers like diketopyrrolopyrrole derivatives, the resulting polymers inherit the fluorescent nature of the incorporated monomer. These materials can then be further developed for applications such as sensing, taking advantage of changes in fluorescence upon interaction with specific analytes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1631517.png)

